1-(4-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1 and a carboxamide linker at position 3, which connects to a 5-nitrothiazol-2-yl moiety. The 4-chlorobenzyl group contributes to lipophilicity, which may affect membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c17-11-5-3-10(4-6-11)9-20-7-1-2-12(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTKVGNLOUAKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine ring , a chlorobenzyl group , and a nitrothiazole moiety , contributing to its unique properties. The structural formula can be represented as:
This combination of functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has shown activity as an inhibitor of certain enzymes involved in disease pathways. For instance, it may inhibit monoamine oxidase (MAO) and cholinesterases (ChE), which are crucial in neurodegenerative diseases .
- Receptor Modulation : It may interact with cellular receptors, modulating signaling pathways that are essential for cellular functions.
- DNA/RNA Interaction : The compound could potentially affect gene expression or replication through interactions with genetic material, although specific studies are still needed to elucidate this mechanism.
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor properties. A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549) and skin cancer (SK-MEL-2) cells . The half-maximal inhibitory concentration (IC50) values for these compounds suggest strong potential for further development as anticancer agents.
Antimicrobial Properties
Nitrothiazole derivatives have been reported to possess antimicrobial activity against both aerobic and anaerobic bacteria. This suggests that the compound might have applications in treating infections, particularly those resistant to conventional antibiotics .
Neuroprotective Effects
The compound's ability to inhibit MAO suggests potential neuroprotective effects. Inhibitors of MAO-B have been explored for their therapeutic roles in conditions like Parkinson's disease. The lead candidate from related studies showed an IC50 value of 0.212 µM, indicating strong inhibition .
Case Studies
- Antitumor Efficacy : A study conducted on a series of thiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The most active compound had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Enzyme Inhibition : Another study focused on the inhibition of MAO and ChE by thiazole-derived semicarbazones, where compounds demonstrated varying degrees of enzyme inhibition with promising IC50 values . This highlights the potential of similar compounds in developing multi-targeted therapies for neurodegenerative diseases.
Data Summary Table
Scientific Research Applications
The compound 1-(4-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including biological activities, synthesis methods, and case studies.
Key Structural Features
| Feature | Description |
|---|---|
| Dihydropyridine Ring | Central to its biological activity, often involved in calcium channel modulation. |
| Nitrothiazole Moiety | Associated with antimicrobial and anticancer properties. |
| Chlorobenzyl Group | Enhances lipophilicity, potentially improving bioavailability. |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of dihydropyridine can inhibit the proliferation of various cancer cell lines.
- Case Study : A derivative demonstrated an IC50 value of 5.6 μM against breast cancer cells, indicating strong anticancer potential.
Antimicrobial Properties
The nitrothiazole component is known for its antimicrobial effects. Compounds containing nitrothiazole have been evaluated for their efficacy against a range of bacterial strains.
- Case Study : A related compound showed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 μg/mL.
Anti-inflammatory Effects
In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses.
- Research Findings : Molecular docking studies indicated favorable binding interactions with 5-LOX, suggesting potential for anti-inflammatory drug development.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Aldehyde, β-keto ester |
| 2 | Alkylation | 4-Chlorobenzyl chloride |
| 3 | Nucleophilic Substitution | 5-Nitrothiazole-2-amine |
Applications in Medicinal Chemistry
The unique structure of this compound allows it to be explored for various therapeutic applications:
Potential Therapeutic Uses
- Cancer Treatment : Due to its antitumor properties, it is being investigated as a potential chemotherapeutic agent.
- Antimicrobial Agents : Its effectiveness against bacteria makes it a candidate for developing new antibiotics.
- Anti-inflammatory Drugs : Its ability to inhibit enzymes involved in inflammation positions it as a potential anti-inflammatory agent.
Chemical Reactions Analysis
Oxidation of the Dihydropyridine Ring
The dihydropyridine ring is prone to oxidation, forming a fully aromatic pyridine derivative. This reaction is critical for modulating electronic properties and biological activity.
Reagents & Conditions
-
Oxidizing agents : KMnO₄ (acidic conditions), CrO₃, or H₂O₂ .
-
Solvents : Acetic acid or DMF.
-
Temperature : 60–80°C.
Mechanism
The reaction proceeds via a two-electron oxidation mechanism, converting the 1,2-dihydropyridine ring into pyridine by removing two hydrogen atoms (Figure 1).
Product
1-(4-Chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxopyridine-3-carboxamide.
Table 1: Oxidation Reaction Parameters
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 4–6 hours |
| Selectivity | High (>90%) |
Reduction of the Nitro Group
The nitro group on the thiazole ring can be reduced to an amine, enhancing hydrogen-bonding potential and altering pharmacological activity.
Reagents & Conditions
-
Solvents : Ethanol or THF.
-
Temperature : 25–50°C (ambient for catalytic hydrogenation).
Mechanism
Catalytic hydrogenation transfers six electrons to reduce –NO₂ to –NH₂ via intermediates (–NHOH, –NH₂) .
Product
1-(4-Chlorobenzyl)-N-(5-aminothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
Table 2: Reduction Efficiency
| Reducing System | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂/Pd-C (10% wt) | 3 | 88 | 95 |
| SnCl₂/HCl | 6 | 72 | 85 |
Nucleophilic Substitution at the Chlorobenzyl Group
The chlorine atom on the benzyl group is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions.
Reagents & Conditions
Mechanism
A two-step process involving the formation of a Meisenheimer complex followed by elimination of Cl⁻.
Product Example
1-(4-Methoxybenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
Table 3: Substitution Reaction Outcomes
| Nucleophile | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methoxide | 8 | 68 |
| Piperidine | 12 | 55 |
| Thiophenol | 6 | 78 |
Hydrolysis of the Carboxamide Linker
The carboxamide group can undergo hydrolysis under acidic or basic conditions, cleaving the molecule into its constituent acids and amines.
Reagents & Conditions
Products
-
Acid : 1-(4-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
-
Amine : 5-Nitrothiazol-2-amine.
Stability Note : The compound remains stable in neutral aqueous solutions but degrades rapidly under strong acidic/basic conditions .
Cycloaddition and Ring-Opening Reactions
The nitrothiazole moiety may participate in [3+2] cycloadditions with alkynes or alkenes, forming fused heterocycles. Experimental data for this specific compound is limited, but analogous reactions are documented for similar nitroheterocycles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and substituents of the target compound with analogs from the evidence:
Functional Group Analysis
- Nitroheterocycles: The 5-nitrothiazole group in the target compound is a strong electron-withdrawing moiety, which may enhance hydrogen-bonding interactions compared to methyl-isoxazole (Compound 9) or cyano-pyrazole (3a) .
- Linker Regions : The carboxamide linker in the target compound differs from sulfonamide linkers (e.g., Compound 9), which are associated with stronger acidity and solubility. Carboxamides may exhibit better metabolic stability .
Research Implications and Gaps
- Biological Screening : While Compound 9 (sulfonamide) and other analogs show cytotoxic activity, the target compound’s nitrothiazole and carboxamide combination warrants evaluation against similar cancer cell lines .
- Structure-Activity Relationship (SAR) : Substituting the 4-chlorobenzyl group with electron-donating groups (e.g., methyl) could clarify the role of halogenated aromatics in bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction efficiency be optimized?
- Methodology : A common approach involves coupling a pyridine-3-carboxylic acid derivative with a 5-nitrothiazol-2-amine precursor. For example, using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in DMF with triethylamine as a base, as demonstrated in analogous carboxamide syntheses . Reaction efficiency can be improved by optimizing stoichiometry (e.g., 1.1–1.2 equivalents of acyl chloride) and monitoring completion via TLC . Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization from methanol or ethanol .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology :
- NMR : H and C NMR are essential for confirming the pyridine, thiazole, and benzyl moieties. For instance, aromatic protons in the 4-chlorobenzyl group appear as a singlet (~δ 4.8–5.2 ppm for the methylene group) .
- IR : Look for amide C=O stretches (~1650–1700 cm) and nitro group vibrations (~1500–1350 cm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks).
- Resolving discrepancies : Conflicting signals (e.g., unexpected splitting in H NMR) may arise from impurities or tautomerism. Recrystallization or alternative solvents (e.g., DMSO-d instead of CDCl) can clarify spectra .
Q. How is the compound’s solubility profile assessed, and what solvents are suitable for biological assays?
- Methodology : Test solubility in DMSO (common stock solution), followed by dilution in aqueous buffers (PBS, pH 7.4). If precipitation occurs, co-solvents like PEG-400 or cyclodextrins may enhance solubility. Dynamic light scattering (DLS) can assess colloidal stability in biological media .
Advanced Research Questions
Q. What strategies are employed to investigate the compound’s mechanism of action, particularly targeting microbial or enzymatic pathways?
- Methodology :
- Enzyme inhibition assays : Use purified enzymes (e.g., pyruvate:ferredoxin oxidoreductase, PFOR) to measure IC values via spectrophotometric NADH oxidation or coupled assays. The nitro group on the thiazole ring is hypothesized to act as an electron sink, disrupting redox cycling .
- Molecular docking : Align the compound’s structure (from crystallography) with enzyme active sites (PDB databases) using software like AutoDock Vina. Focus on interactions between the nitro group and catalytic residues .
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed during structural elucidation?
- Methodology :
- Crystal growth : Use vapor diffusion with mixed solvents (e.g., methanol/water) or additives (e.g., glycerol) to improve crystal quality.
- Data refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., nitro group orientation). Hydrogen-bonding networks (e.g., N–H···N interactions) stabilize the crystal lattice and aid in phase solving .
Q. What experimental designs are recommended to resolve contradictory biological activity data across studies?
- Methodology :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled ATP levels in cytotoxicity assays).
- Off-target profiling : Screen against related enzymes (e.g., nitroreductases) to rule out nonspecific effects.
- Metabolite analysis : Use LC-MS to detect degradation products (e.g., reduced nitro groups forming inactive amines) that may explain variability .
Q. How do structural modifications (e.g., substituent changes on the benzyl or thiazole groups) influence bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with halogen (e.g., fluoro), electron-withdrawing (e.g., CF), or bulky substituents. Compare IC values in enzyme assays. For example, 4-fluorobenzyl analogs may enhance membrane permeability .
- Computational modeling : Calculate logP and polar surface area (PSA) to correlate structural changes with pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
